molecular formula C22H39NO5 B110050 AMP-Deoxynojirimycin CAS No. 216758-20-2

AMP-Deoxynojirimycin

Número de catálogo B110050
Número CAS: 216758-20-2
Peso molecular: 397.5 g/mol
Clave InChI: XVYLNHVEAOOEGI-FAIWKWDXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AMP-Deoxynojirimycin (AMP-DNM) is a hydrophobic derivative of Deoxynojirimycin (DNJ). It is an inhibitor of glucosylceramide synthase and non-lysosomal glucosylceramidase . It has been shown to suppress inflammation in a murine model of hapten-induced colitis, enhance insulin sensitivity in murine and rat models of insulin resistance, and induce sterol regulatory element-binding protein-regulated gene expression and cholesterol synthesis in HepG2 cells .


Molecular Structure Analysis

The molecular formula of AMP-Deoxynojirimycin is C22H39NO5 . The formal name is 2R-(hydroxymethyl)-1-[5-(tricyclo [3.3.2.13,7]dec-1-ylmethoxy)pentyl]-3R,4R,5S-piperidinetriol .


Physical And Chemical Properties Analysis

The physical and chemical properties of AMP-Deoxynojirimycin include a molecular weight of 397.55, solubility in DMSO, DMF, and Ethanol . It has a density of 1.2±0.1 g/cm3, a boiling point of 569.9±50.0 °C at 760 mmHg, and a flash point of 298.4±30.1 °C .

Aplicaciones Científicas De Investigación

Glucose Homeostasis Regulation

AMP-Deoxynojirimycin (DNJ) is recognized for its role in treating type 2 diabetes mellitus. It modulates glucose homeostasis by affecting the insulin receptor-glucose transporter 4 (IR-GLUT4) and adiponectin-GLUT4 pathways in adipocytes. A study found that DNJ increases the expression of genes/proteins related to insulin receptor, phosphatidylinositol-3-kinase, protein kinase B, and adiponectin, which are crucial in glucose homeostasis regulation (Li et al., 2019).

Impact on Hepatic Lipid Metabolism

DNJ, isolated from Bacillus subtilis, has been shown to improve hepatic lipid metabolism and mitochondrial function in high-fat-fed mice. This suggests its potential in managing obesity-induced hepatic lipid abnormalities and mitochondrial dysfunction (Do et al., 2015).

Enhancement of Adiponectin and GLUT4 Expressions

Another study demonstrated that DNJ enhances levels of adiponectin and its receptors in adipocytes, facilitating glucose uptake into adipose tissues. This effect is achieved through up-regulated expression of adiponectin receptor genes and increased GLUT4 protein abundance in the plasma membrane (Lee et al., 2013).

Anti-Obesity and Anti-Viral Properties

DNJ possesses anti-hyperglycemic, anti-obese, anti-viral, and anti-tumor features. Some of its derivatives, like miglitol, miglustat, and migalastat, are clinically used to treat diabetes and lysosomal storage disorders (Wang et al., 2020).

Lipid Accumulation Suppression

Research indicates that DNJ intake suppresses lipid accumulation by activating the beta-oxidation system in the liver and reducing oxidative stress, showing its efficacy and safety (Tsuduki et al., 2009).

Inhibition of Vascular Smooth Muscle Cell Migration

DNJ also inhibits migration of vascular smooth muscle cells under hyperglycemic conditions, which is relevant for the development of atherosclerosis. It activates AMPK to inhibit fatty acid synthase and Akt activity, and down-regulates focal adhesion kinase, contributing to its antimigratory effects (Chan et al., 2013).

Insulin Resistance Alleviation

A study on db/db mice found that DNJ significantly reduces body weight, blood glucose, and serum insulin levels, improving insulin sensitivity via the PI3K/AKT pathway in skeletal muscle (Liu et al., 2015).

Safety And Hazards

AMP-Deoxynojirimycin is not for human or veterinary use . It is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Direcciones Futuras

The future directions of AMP-Deoxynojirimycin research could focus on its potential use for functional purposes, given its functional properties and safety . Additionally, the development of novel potent α-glucosidase inhibitors with high efficiency and safety for patients with type 2 diabetes mellitus is an urgent need .

Propiedades

IUPAC Name

(2R,3R,4R,5S)-1-[5-(1-adamantylmethoxy)pentyl]-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO5/c24-13-18-20(26)21(27)19(25)12-23(18)4-2-1-3-5-28-14-22-9-15-6-16(10-22)8-17(7-15)11-22/h15-21,24-27H,1-14H2/t15?,16?,17?,18-,19+,20-,21-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYLNHVEAOOEGI-FAIWKWDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COCCCCCN4CC(C(C(C4CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCOCC23CC4CC(C2)CC(C4)C3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AMP-Deoxynojirimycin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AMP-Deoxynojirimycin
Reactant of Route 2
Reactant of Route 2
AMP-Deoxynojirimycin
Reactant of Route 3
AMP-Deoxynojirimycin
Reactant of Route 4
AMP-Deoxynojirimycin
Reactant of Route 5
AMP-Deoxynojirimycin
Reactant of Route 6
AMP-Deoxynojirimycin

Citations

For This Compound
13
Citations
EJ Bae, NY Yang, C Lee, HJ Lee, S Kim… - … & molecular medicine, 2015 - nature.com
… GCase 1 and GCase 2 activity was determined in the presence of either a GCase 1 inhibitor, conduritol-B-epoxide (CBE) or a GCase 2 inhibitor, AMP-deoxynojirimycin. GCase 1 activity …
Number of citations: 126 www.nature.com
YL Molina, D García-Seisdedos, B Babiy, M Lerma… - Biomedicines, 2022 - mdpi.com
… increase of β-glucosidase (glucosylceramidase) activity, and the effects of rottlerin were abrogated by β-glucosidase inhibitors such as isofagomine D-tartrate and AMP-deoxynojirimycin…
Number of citations: 2 www.mdpi.com
L Casson, L Howell, LA Mathews, M Ferrer, N Southall… - PloS one, 2013 - journals.plos.org
… Thus, we wanted to determine if another inhibitor of GCS, AMP-Deoxynojirimycin (AMP-DNM) would also synergize with ABT-263 to eradicate human leukemia cells. U937 and K562 …
Number of citations: 48 journals.plos.org
K Haugarvoll, S Johansson, CE Rodriguez, H Boman… - PloS one, 2017 - journals.plos.org
… [26], we chose the compound AMP-deoxynojirimycin that strongly inhibits GBA2, but not to … The importance of exploring the possible inhibition by AMP-deoxynojirimycin of both GBA1 …
Number of citations: 23 journals.plos.org
M Zhu, F Teng, N Li, L Zhang, S Zhang, F Xu, J Shao… - Developmental cell, 2021 - cell.com
… Ceramide glucosyltransferase inhibitor AMP-deoxynojirimycin partly suppressed the … Moreover, the GlcCer biosynthesis inhibitor AMP-deoxynojirimycin (AMP-DNM) also significantly …
Number of citations: 16 www.cell.com
MA Woeste, S Stern, DN Raju, E Grahn… - Journal of Biological …, 2019 - ASBMB
The nonlysosomal glucosylceramidase β2 (GBA2) catalyzes the hydrolysis of glucosylceramide to glucose and ceramide. Mutations in the human GBA2 gene have been associated …
Number of citations: 20 www.jbc.org
R Kojima, M Zurbruegg, T Li, W Paslawski… - Journal of Molecular …, 2022 - Springer
… (i) Non-specific GBA activity and specific GCase activity analysis in EGFP-OE cells (n = 8) and PSAP-OE cells (n = 8) treated with or without AMP-deoxynojirimycin. Data are expressed …
Number of citations: 3 link.springer.com
C Wang, XL Liu, Q Sun, FY Zhao, PQ Dai, LX Li… - Food & Function, 2023 - pubs.rsc.org
Apples are rich in many nutrients and functional components. However, the mechanism of the effect of fresh apple consumption on rats remains unclear. In the present study, fresh …
Number of citations: 3 pubs.rsc.org
N Li, B Hua, Q Chen, F Teng, M Ruan, M Zhu, L Zhang… - Cell reports, 2022 - cell.com
The mTOR-dependent nutrient-sensing and response machinery is the central hub for animals to regulate their cellular and developmental programs. However, equivalently pivotal …
Number of citations: 5 www.cell.com
FM Vaz, SB Wortmann, F Mochel - … Guide to the Diagnosis, Treatment, and …, 2022 - Springer
The advent of exome sequencing has greatly increased the discovery of new disease genes, especially in groups of patients with complex pathology including spastic paraplegias, …
Number of citations: 0 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.